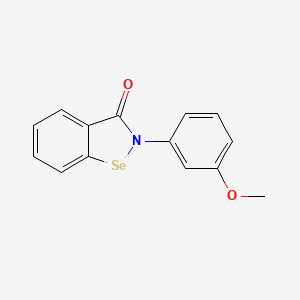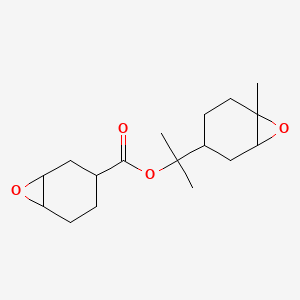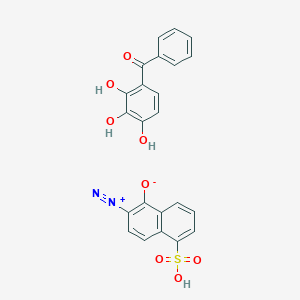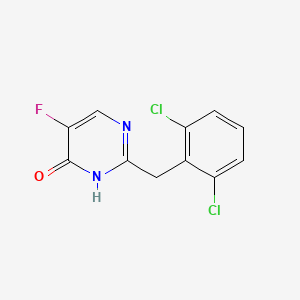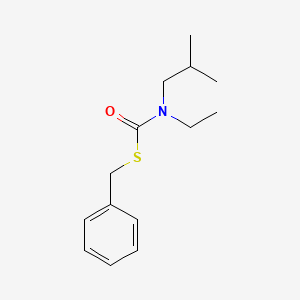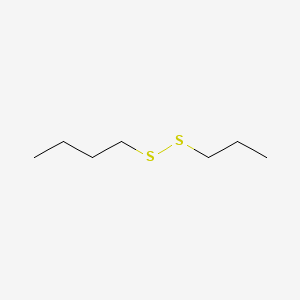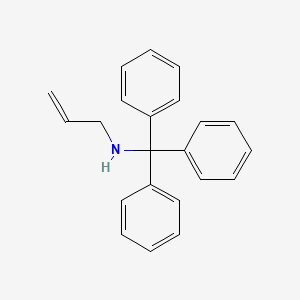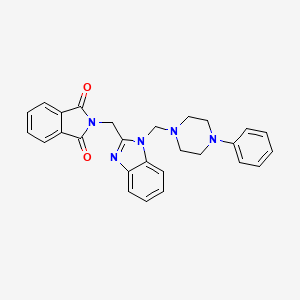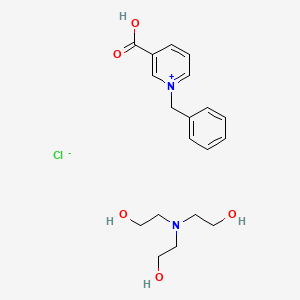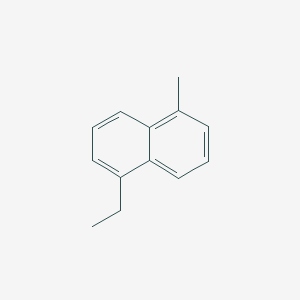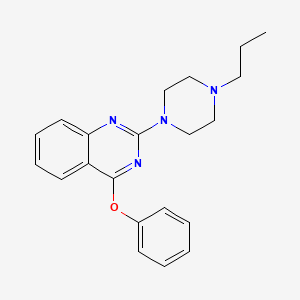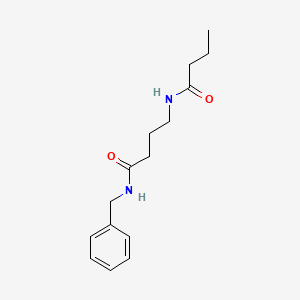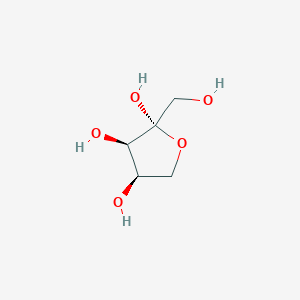
beta-D-Ribulofuranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-D-Ribulofuranose: is a naturally occurring sugar that plays a crucial role in various biological processes. It is a five-carbon sugar (pentose) and exists predominantly in its furanose form, which is a five-membered ring structure. This compound is a key component of ribonucleic acid (RNA), where it forms the backbone of the RNA strand. It is also involved in several metabolic pathways and is essential for the synthesis of nucleotides and nucleosides .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Beta-D-Ribulofuranose can be synthesized through several chemical routes. One common method involves the isomerization of D-ribose. This process can be catalyzed by acids or enzymes, leading to the formation of the furanose ring structure. The reaction conditions typically involve mild temperatures and neutral pH to prevent degradation of the sugar .
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources such as plant biomass. Enzymatic methods are preferred for large-scale production due to their specificity and efficiency. These methods utilize enzymes like ribose isomerase to convert D-ribose into this compound under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions: Beta-D-Ribulofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like nitric acid or potassium permanganate to form ribonic acid.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst, resulting in the formation of ribitol.
Major Products:
Oxidation: Ribonic acid
Reduction: Ribitol
Substitution: Phosphorylated or sulfated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Beta-D-Ribulofuranose has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a building block for the synthesis of more complex carbohydrates and nucleotides.
- Serves as a precursor for the synthesis of various glycosides and oligosaccharides .
Biology:
- Integral component of RNA, playing a vital role in genetic information storage and transmission.
- Involved in the synthesis of nucleotides, which are essential for cellular metabolism and energy transfer .
Medicine:
- Explored for its potential in antiviral and anticancer therapies due to its role in nucleotide synthesis.
- Used in the development of diagnostic tools and therapeutic agents targeting RNA viruses .
Industry:
- Employed in the production of bio-based chemicals and materials.
- Utilized in the food and pharmaceutical industries for the synthesis of various bioactive compounds .
Wirkmechanismus
Beta-D-Ribulofuranose exerts its effects primarily through its incorporation into RNA and other nucleotides. It serves as a structural component of RNA, facilitating the encoding, transmission, and expression of genetic information. The molecular targets of this compound include various enzymes involved in nucleotide synthesis and metabolism, such as ribose-phosphate pyrophosphokinase and ribonucleotide reductase .
Vergleich Mit ähnlichen Verbindungen
Beta-D-Ribose: A closely related sugar that differs in its ring structure, existing predominantly in the pyranose form.
Alpha-D-Ribose: An isomer of beta-D-Ribulofuranose with a different configuration at the anomeric carbon.
Deoxyribose: A derivative of ribose lacking one oxygen atom, forming the backbone of deoxyribonucleic acid (DNA).
Uniqueness: this compound is unique due to its specific role in RNA synthesis and its involvement in various metabolic pathways. Its furanose ring structure provides distinct chemical properties that are essential for its biological functions.
Eigenschaften
CAS-Nummer |
131064-70-5 |
|---|---|
Molekularformel |
C5H10O5 |
Molekulargewicht |
150.13 g/mol |
IUPAC-Name |
(2R,3R,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C5H10O5/c6-2-5(9)4(8)3(7)1-10-5/h3-4,6-9H,1-2H2/t3-,4-,5-/m1/s1 |
InChI-Schlüssel |
LQXVFWRQNMEDEE-UOWFLXDJSA-N |
Isomerische SMILES |
C1[C@H]([C@H]([C@](O1)(CO)O)O)O |
Kanonische SMILES |
C1C(C(C(O1)(CO)O)O)O |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


